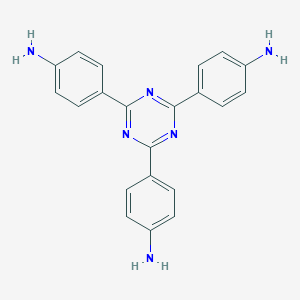

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-[4,6-bis(4-aminophenyl)-1,3,5-triazin-2-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H,22-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSQATVVMVBGNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363924 | |

| Record name | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14544-47-9 | |

| Record name | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline, also known as 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine (TAPT), is a highly symmetrical, nitrogen-rich aromatic compound. Its rigid, planar structure and the presence of multiple amine functionalities make it a versatile building block in supramolecular chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and diverse applications, with a focus on its utility in the development of advanced materials and potential therapeutic agents.

Chemical and Physical Properties

This compound is a stable heterocyclic organic compound.[1][2] It is characterized by a central triazine core symmetrically substituted with three p-aminophenyl groups.[] This structure imparts exceptional thermal stability and rigidity.[] The compound typically appears as a white to yellow or green crystalline powder.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₁₈N₆ | [5][6] |

| Molecular Weight | 354.42 g/mol | [6] |

| CAS Number | 14544-47-9 | [5] |

| Melting Point | 250 °C | [1] |

| Boiling Point | 705.2 °C | [4] |

| Flash Point | 419.8 °C | [4] |

| Appearance | White to yellow to green crystalline powder | [4] |

| Purity | ≥95% - >98% (HPLC) | [4][7][8] |

| Storage | Room temperature, in a dark, dry, and sealed place | [7] |

Table 2: Spectroscopic Data for this compound

| Spectrum | Data | Reference(s) |

| ¹H NMR (DMSO-d₆, 500 MHz) | δ 8.36 (d, J = 8.8 Hz, 6H), 6.70 (d, J = 8.4 Hz, 6H), 5.89 (s, 6H) | [9] |

| ¹³C NMR (DMSO-d₆, 125 MHz) | δ 169.5, 152.9, 130.6, 130.1, 122.9, 113.9 | [9] |

Synthesis of this compound

Two primary synthetic routes for this compound are detailed below.

Method 1: From p-Aminobenzonitrile

This method involves the acid-catalyzed cyclotrimerization of p-aminobenzonitrile.

Experimental Protocol:

-

Add 1.18 g (10 mmol) of p-aminobenzonitrile to a 50 mL four-necked flask.

-

Under magnetic stirring, add 25 mL of methylene chloride to dissolve the starting material.

-

In an ice bath, slowly add 4 mL (45 mmol) of trifluoromethanesulfonic acid dropwise.

-

Protect the reaction with a nitrogen atmosphere and stir for 24 hours.

-

After the reaction is complete, separate the layers and collect the lower yellow oil layer.

-

Add 20 mL of water and adjust the pH to 9-11 with a 50% sodium hydroxide solution, which will precipitate a light yellow solid.

-

Filter the solid, wash it with water, and dry to obtain the final product.[1][]

The reported yield for this method is approximately 85.0%.[]

Method 2: From Cyanuric Chloride

This synthesis involves the nucleophilic substitution of chlorine atoms on cyanuric chloride with p-phenylenediamine.

Experimental Protocol:

-

A solution of p-phenylenediamine (3 equivalents) in acetone is prepared.

-

Cyanuric chloride is gradually added to this solution.

-

The suspension is warmed to room temperature and then heated under reflux for 48 hours.

-

After cooling, the mixture is poured into water (100 mL), and the acetone is removed under vacuum.

-

The resulting precipitate is extracted three times with dichloromethane and filtered.

-

The solid is washed with cold water (3 x 100 mL) to remove any remaining sodium bicarbonate and then collected by filtration to yield the product.[10]

The yield for this conversion reaction is reported to be as high as 82%.[10]

Key Applications

The unique structural and electronic properties of this compound make it a valuable component in a variety of advanced materials and research areas.

-

Polymer Chemistry : It serves as a crucial building block for high-performance polymers, enhancing their thermal stability and mechanical properties.[1] These polymers find applications in the aerospace and automotive industries.[1] It is also used as an intermediate in the synthesis of triazine-based epoxy hardeners, which improve the strength of coatings and composite materials.[6]

-

Organic Electronics : The compound's electronic properties are leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it can contribute to improved efficiency and device longevity.[1]

-

Covalent Organic Frameworks (COFs) : As a tritopic amine linker, it is extensively used in the design and synthesis of porous, crystalline COFs.[6][8] These materials have applications in gas storage, separation, and catalysis.

-

Drug Development and Biomedical Research : TTA has been investigated for its potential anticancer activity.[4] It can act as a mesoporous semiconductor that can be activated by irradiation and shows high uptake in colorectal carcinoma cells.[4] It has also been explored as a molecular imaging agent for electron spin resonance.[4]

-

Corrosion Inhibition : Its strong adhesion and chemical resistance make it a useful component in corrosion-inhibiting coatings for metals.[6]

-

Environmental Applications : The compound has been explored for use in adsorbents for water purification, effectively removing pollutants and heavy metals.[1]

Visualizing Synthesis and Applications

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Synthesis Pathways of this compound.

Caption: Diverse Applications of this compound.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it can cause skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and wide range of applications. Its robust structure and functional groups make it an ideal candidate for the development of next-generation materials with enhanced thermal, mechanical, and electronic properties. For researchers in materials science and drug development, this molecule offers a foundational platform for innovation. Further exploration of its derivatives and applications is likely to yield exciting advancements in various scientific and technological fields.

References

- 1. allhdi.com [allhdi.com]

- 2. This compound | 14544-47-9 [chemicalbook.com]

- 4. biosynth.com [biosynth.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound [myskinrecipes.com]

- 7. This compound | 14544-47-9 [sigmaaldrich.com]

- 8. This compound | 14544-47-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline, also known as 2,4,6-tris(4-aminophenyl)-1,3,5-triazine, is a highly symmetrical, nitrogen-rich aromatic compound. Its rigid, planar structure and electron-donating amino groups impart a unique combination of thermal stability, electronic properties, and reactivity. These characteristics have positioned it as a versatile building block in supramolecular chemistry, materials science, and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a focus on experimental data and protocols relevant to researchers in the field.

Chemical Structure and Properties

This compound consists of a central 1,3,5-triazine ring symmetrically substituted with three 4-aminophenyl groups. This planar, conjugated structure facilitates strong intermolecular interactions.[1]

Diagram 1: Chemical Structure of this compound

References

In-Depth Technical Guide: 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine (CAS 14544-47-9)

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

2,4,6-Tris(4-aminophenyl)-1,3,5-triazine, registered under CAS number 14544-47-9, is a highly symmetrical aromatic organic compound.[1][2] Its structure is characterized by a central 1,3,5-triazine ring substituted with three 4-aminophenyl groups at the 2, 4, and 6 positions.[1][2] Also known by its synonym 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (TAPT), this molecule has garnered significant interest in materials science, particularly as a versatile building block for the synthesis of Covalent Organic Frameworks (COFs).[3][4] Beyond its applications in materials chemistry, emerging research suggests its potential as a biologically active compound, including preliminary investigations into its anticancer properties. This guide provides a comprehensive overview of its synthesis, chemical properties, and known biological activities, with a focus on its potential relevance in drug development.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 14544-47-9 | [1][2] |

| Molecular Formula | C₂₁H₁₈N₆ | [1][2] |

| Molecular Weight | 354.41 g/mol | [2] |

| IUPAC Name | 4-[4,6-bis(4-aminophenyl)-1,3,5-triazin-2-yl]aniline | [2] |

| Synonyms | 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine, TAPT | [2] |

| Appearance | White to yellow to green powder/crystal | |

| Purity | >98.0% (HPLC) |

Synthesis and Characterization

The synthesis of 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine can be achieved through various synthetic routes, primarily involving the nucleophilic substitution of cyanuric chloride. A common and effective method involves a two-step process starting from cyanuric chloride and p-nitroaniline, followed by the reduction of the nitro groups.

Experimental Protocol: Synthesis of 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine

Step 1: Synthesis of 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine

-

To a stirred solution of cyanuric chloride (1.0 eq) in a suitable solvent such as 1,4-dioxane, add p-nitroaniline (3.3 eq).

-

Add a Lewis acid catalyst, for example, aluminum chloride (AlCl₃) (3.3 eq), portion-wise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.

-

Filter the resulting precipitate, wash thoroughly with water and then with ethanol to remove impurities.

-

Dry the solid product under vacuum to obtain 2,4,6-tris(4-nitrophenyl)-1,3,5-triazine.

Step 2: Reduction of 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine to 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine

-

Suspend the 2,4,6-tris(4-nitrophenyl)-1,3,5-triazine (1.0 eq) in a solvent mixture, typically ethanol and water.

-

Add a reducing agent, such as sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂), in excess.

-

Heat the mixture to reflux for several hours until the reaction is complete, as indicated by TLC.

-

Cool the reaction mixture and neutralize with a base, for example, sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH), until the solution becomes alkaline.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 2,4,6-tris(4-aminophenyl)-1,3,5-triazine as a solid.

Characterization Data

-

¹H NMR (500 MHz, DMSO-d₆): δ 8.36 (d, J = 8.8 Hz, 6H), 6.70 (d, J = 8.4 Hz, 6H), 5.89 (s, 6H).[3]

-

¹³C NMR (125 MHz, DMSO-d₆): δ 169.5, 152.9, 130.6, 130.1, 122.9, 113.0.[3]

Biological Activity and Potential Applications in Drug Development

While the primary application of 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine has been in materials science, its structural features, particularly the presence of multiple amino groups and the triazine core, suggest potential biological activity. The 1,3,5-triazine scaffold is a known pharmacophore present in several approved anticancer drugs.

Anticancer Activity

Direct studies on the anticancer activity of 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine as a standalone compound are limited in the public domain. However, a covalent organic framework (COF) synthesized using TAPT as a building block has demonstrated in vitro anticancer activity against the human colorectal carcinoma cell line, HCT116.[3] This suggests that the TAPT moiety may contribute to the observed cytotoxicity.

It is hypothesized that the anticancer effects of certain triazine derivatives may be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[5][6][7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a general protocol for assessing the cytotoxicity of a compound like TAPT against a cancer cell line.

-

Cell Culture: Culture human colorectal carcinoma (HCT116) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the HCT116 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine in a suitable solvent (e.g., DMSO) and dilute it with the culture medium to various concentrations. Replace the medium in the wells with the medium containing the test compound at different concentrations and incubate for 48-72 hours.

-

MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways affected by 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine are yet to be fully elucidated, the general anticancer activity of the 1,3,5-triazine scaffold often involves the modulation of critical cellular signaling cascades.

Hypothesized Signaling Pathway

Based on the known mechanisms of other triazine-based anticancer agents, a plausible hypothesis is that TAPT could interfere with the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by TAPT.

Experimental Workflow: Synthesis and Characterization

The logical flow for the synthesis and characterization of 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine is depicted below.

Caption: Workflow for the synthesis and characterization of TAPT.

Conclusion and Future Directions

2,4,6-Tris(4-aminophenyl)-1,3,5-triazine (CAS 14544-47-9) is a molecule with established utility in materials science and emerging potential in the field of drug discovery. Its straightforward synthesis and the known biological relevance of the 1,3,5-triazine core make it an attractive candidate for further investigation as an anticancer agent.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxicity of TAPT against a broad panel of cancer cell lines to determine its spectrum of activity and potency.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by TAPT to understand its mode of anticancer action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of TAPT to optimize its biological activity and pharmacokinetic properties.

-

In Vivo Efficacy: Assessing the antitumor efficacy of TAPT in preclinical animal models of cancer.

This in-depth technical guide provides a foundation for researchers and drug development professionals to understand the core characteristics of CAS 14544-47-9 and to guide future research into its potential therapeutic applications.

References

- 1. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine - Google Patents [patents.google.com]

- 2. 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine | C21H18N6 | CID 1515256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00739E [pubs.rsc.org]

- 5. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Chemistry of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (TTA) is a highly symmetrical, aromatic organic compound featuring a central 1,3,5-triazine ring connected to three aniline moieties. Its rigid, planar structure and the presence of multiple amine functional groups make it a valuable building block in supramolecular chemistry and materials science. TTA is a key intermediate in the synthesis of high-performance polymers, including polyimides and porous organic polymers (POPs), where it imparts exceptional thermal stability and mechanical strength.[1] Furthermore, its electron-donating properties are leveraged in the development of advanced optical and electronic materials, such as organic semiconductors and covalent organic frameworks (COFs). This guide provides a comprehensive overview of the fundamental chemistry of TTA, including its synthesis, properties, and key applications.

Physicochemical Properties

The intrinsic properties of TTA are summarized in the table below. It is important to note that while some experimental data is available, certain parameters, such as the boiling and flash points, are often computationally predicted and should be regarded as estimates.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₈N₆ | [2][3] |

| Molecular Weight | 354.42 g/mol | [2] |

| CAS Number | 14544-47-9 | [2][3] |

| Appearance | White to yellow to green powder/crystal | |

| Purity | Typically ≥95% | |

| Boiling Point (Predicted) | 705.2 °C | [2] |

| Flash Point (Predicted) | 419.8 °C | [2] |

| Solubility | Soluble in water and organic solvents like ethanol. | [2] |

| Storage | Store at 2-8°C in a dry, dark place. | [2][4] |

Synthesis of this compound

TTA is most commonly synthesized through the sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride core with an aniline derivative. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis by careful management of the reaction temperature.[5] Another reported method involves the cyclotrimerization of 4-aminobenzonitrile.[6]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on the general synthesis of trisubstituted triazines from cyanuric chloride.[5][7]

Materials:

-

Cyanuric chloride (1 equivalent)

-

Aniline (3 equivalents)

-

Dioxane/water mixture (solvent)

-

Sodium carbonate (base)

-

Methylene chloride

-

1 N HCl

Procedure:

-

First Substitution: Dissolve cyanuric chloride in a dioxane/water solvent mixture. Cool the solution to 0-5°C in an ice bath. Add one equivalent of aniline and a suitable base (e.g., sodium carbonate) to scavenge the liberated HCl. Stir the reaction mixture vigorously at this temperature for 3-4 hours. The exothermic nature of this first substitution requires careful temperature control.[5]

-

Second Substitution: To the same reaction mixture, add a second equivalent of aniline. Allow the mixture to warm to room temperature and continue stirring overnight.[5]

-

Third Substitution: Add the final equivalent of aniline to the mixture and heat the reaction to reflux (approximately 70-80°C). Maintain the reflux for several hours until the reaction is complete (monitoring by TLC is recommended).[5]

-

Work-up and Purification: After cooling, filter the precipitate and wash it with methylene chloride. The crude product can then be purified by recrystallization from a suitable solvent to yield the final this compound.

Spectroscopic and Thermal Analysis

Detailed experimental spectroscopic and thermal analysis data for TTA are not widely available in the public domain. However, some characterization data can be inferred from studies where TTA is used as a starting material.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of TTA is expected to show characteristic peaks for the amine N-H stretching, C=N stretching of the triazine ring, and aromatic C-H and C=C stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of TTA in a suitable deuterated solvent (e.g., DMSO-d₆) would be expected to show signals corresponding to the aromatic protons on the aniline rings and the amine protons. Due to the molecule's symmetry, a relatively simple spectrum is anticipated.

Thermal Analysis (TGA/DSC)

Given its application in high-performance polymers, TTA is expected to exhibit high thermal stability. Thermogravimetric analysis (TGA) would likely show a high decomposition temperature, and Differential Scanning Calorimetry (DSC) would indicate a high melting point. For instance, hyperbranched polyimides synthesized from a derivative of TTA have shown high thermal stability with glass transition temperatures above 200°C and maximum mass loss occurring at temperatures greater than 500°C.[8]

Applications

The unique structure of TTA makes it a versatile building block for a range of advanced materials.

Key Application Areas Diagram

Caption: Major application areas of this compound.

Detailed Applications

-

Porous Organic Polymers (POPs): TTA is used as a monomer in the synthesis of POPs. These materials have high surface areas and tunable porosity, making them suitable for applications in gas storage, separation, and catalysis.[9][10]

-

High-Performance Polymers: As a trifunctional amine, TTA can be used to create highly cross-linked and thermally stable polymers, such as polyimides. These materials are sought after in the aerospace and electronics industries for their excellent mechanical and thermal properties.[1]

-

Covalent Organic Frameworks (COFs): The rigid and well-defined geometry of TTA makes it an ideal building block for the bottom-up synthesis of crystalline, porous COFs. These materials have potential applications in catalysis, sensing, and energy storage.

-

Organic Electronics: The conjugated aromatic system of TTA contributes to its use in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]

-

Specialty Chemicals: TTA also finds use in the formulation of specialty chemicals, such as corrosion-inhibiting coatings and as a stable core for agrochemicals.[1]

Conclusion

This compound is a fundamentally important molecule in the field of materials science. Its synthesis, while requiring careful control, is based on well-established triazine chemistry. The resulting molecule's high symmetry, rigidity, and functionality make it a versatile precursor for a new generation of advanced materials with exceptional thermal, mechanical, and electronic properties. Further research into the experimental characterization of TTA will undoubtedly facilitate its broader application and the development of novel materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 14544-47-9 | PAA54447 [biosynth.com]

- 3. 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine | C21H18N6 | CID 1515256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 14544-47-9 [sigmaaldrich.com]

- 5. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 14544-47-9 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. crimsonpublishers.com [crimsonpublishers.com]

An In-depth Technical Guide to the Triazine Core of the TAPT Molecule

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the pivotal role of the 1,3,5-triazine core within the 1,3,5-tris(4-aminophenyl)triazine (TAPT) molecule. TAPT has emerged as a critical building block in the synthesis of advanced materials, particularly covalent organic frameworks (COFs), with far-reaching applications in materials science, catalysis, and the biomedical field. Understanding the fundamental properties endowed by its central triazine ring is key to harnessing its full potential.

The Triazine Core: A Hub of Functionality

The 1,3,5-triazine, or s-triazine, is a symmetrical, six-membered heterocyclic aromatic ring composed of alternating carbon and nitrogen atoms. This unique structure imparts a distinct set of electronic and geometric properties to the TAPT molecule, making it a highly versatile component in supramolecular chemistry and materials design.

Key Characteristics of the Triazine Core in TAPT:

-

Electron-Deficient Nature: The presence of three electronegative nitrogen atoms makes the triazine ring electron-deficient.[1] This property allows it to act as a strong electron acceptor, influencing the electronic and optical properties of materials derived from TAPT.[] This is particularly relevant in the design of materials for organic electronics, such as solar cells, where it can function as an effective electron transporter.[1]

-

Structural Rigidity and Planarity: The aromatic nature of the triazine ring provides a rigid and planar core for the TAPT molecule. This inherent rigidity is fundamental to the construction of crystalline and porous covalent organic frameworks (COFs), as it directs the ordered self-assembly of the molecular building blocks into extended, stable structures.[]

-

C3 Symmetry: The symmetrical arrangement of the three aminophenyl arms around the central triazine core is a defining feature of TAPT. This C3 symmetry is instrumental in the formation of highly ordered, porous networks in two and three dimensions, a hallmark of COFs.[3]

-

High Nitrogen Content and Basic Sites: The nitrogen-rich structure of the triazine core contributes to the high thermal and chemical stability of TAPT-based materials.[] The nitrogen atoms also possess lone pairs of electrons, allowing them to act as Lewis basic sites. This feature can be exploited for applications in catalysis and for the adsorption of specific molecules.

-

Pharmacophoric Properties: The s-triazine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[4][5] This makes TAPT and its derivatives promising candidates for drug development and biomedical applications.[4]

Role of the Triazine Core in TAPT-Based Covalent Organic Frameworks (COFs)

The unique attributes of the triazine core in TAPT are directly translated into the functional properties of the COFs constructed from it. These materials have garnered significant interest due to their high porosity, large surface area, and tunable functionality.

-

Framework Stability: The inherent rigidity and thermal stability of the triazine ring contribute to the overall robustness of TAPT-based COFs, allowing them to be used in a variety of demanding applications.[3]

-

Porosity and Surface Area: The C3 symmetric and planar nature of the TAPT molecule facilitates the formation of well-defined, porous structures with high surface areas, which are crucial for applications in gas storage, separation, and catalysis.[3]

-

Catalytic Activity: The nitrogen atoms in the triazine core can act as catalytic sites. Furthermore, the porous and ordered nature of TAPT-based COFs allows for the incorporation of metal nanoparticles or other catalytic moieties, creating highly efficient and recyclable heterogeneous catalysts.[6][7]

-

Sensing Applications: The electron-deficient character of the triazine core can be harnessed for the development of chemical sensors. TAPT-based COFs have been utilized in electrochemical sensors for the detection of various analytes, including dopamine and paracetamol.[8] The interaction of analytes with the COF can induce a measurable change in its optical or electronic properties.[9]

-

Drug Delivery and Biomedical Applications: The biocompatibility and the presence of the bioactive triazine core make TAPT-based COFs attractive candidates for drug delivery systems.[10][11] Their high porosity allows for the loading of therapeutic agents, and the chemical environment of the pores can be tailored for controlled release. Furthermore, some TAPT-based COFs have demonstrated in vitro anticancer activity.[12]

Quantitative Data

The following tables summarize key quantitative data related to the properties and applications of TAPT and its derivatives.

Table 1: Physicochemical Properties of TAPT

| Property | Value | Reference |

| CAS Number | 14544-47-9 | [13] |

| Molecular Formula | C21H18N6 | [13] |

| Molecular Weight | 354.4 g/mol | [13] |

| Purity | >98% | [13] |

Table 2: Anticancer Activity of s-Triazine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 1 | Not specified | 57.6 | [4] |

| Derivative 2 | A549 (Lung) | 0.20 | [4] |

| Derivative 2 | MCF-7 (Breast) | 1.25 | [4] |

| Derivative 2 | HeLa (Cervical) | 1.03 | [4] |

| Compound 12 | HCT116 (Colorectal) | 0.026 (GI50) | [4] |

| Compound 13 | HCT116 (Colorectal) | 0.116 (GI50) | [4] |

| Compound 14 | HeLa (Cervical) | 17 | [4] |

| Quinazoline-1,3,5-triazine derivatives | HeLa, MCF-7, HL-60, HepG2 | 6-16 | [4] |

Table 3: Performance of TAPT-Based Sensors

| Sensor | Analyte | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |

| TAPT-TFP-COF/COOH-MWCNT | Dopamine (DA) | 1–190 | 0.14 | [8] |

| TAPT-TFP-COF/COOH-MWCNT | Paracetamol (PA) | 1–190 | 0.19 | [8] |

Experimental Protocols

Detailed methodologies for the synthesis of TAPT and a representative TAPT-based COF are provided below.

4.1. Synthesis of 1,3,5-Tris-(4-aminophenyl)triazine (TAPT)

This protocol is based on a reported procedure.[14]

Materials:

-

4-aminobenzonitrile

-

Trifluoromethanesulfonic acid

-

Distilled water

-

2 M NaOH solution

Procedure:

-

Add 4-aminobenzonitrile (0.772 g, 6.538 mmol) to a round bottom flask at 0 °C.

-

Slowly add trifluoromethanesulfonic acid (2.0 mL, 22.2 mmol) dropwise over 20 minutes, maintaining the temperature at 0 °C.

-

Stir the resulting mixture for 24 hours at room temperature under an inert atmosphere.

-

Add distilled water (20 mL) to the mixture.

-

Neutralize the mixture to pH 7.0 with a 2 M NaOH solution.

-

Collect the precipitate by filtration and wash thoroughly with water.

-

Dry the pale yellow powder in a vacuum at 100 °C for 12 hours to yield TAPT.

4.2. Synthesis of a TAPT-Based Covalent Organic Framework (TrzCOF)

This protocol describes the synthesis of a TrzCOF from TAPT and 1,3,5-tri(4-formylbiphenyl)benzene (TFBPB), based on a reported method.[12]

Materials:

-

1,3,5-tri(4-formylbiphenyl)benzene (TFBPB) (185.62 mg, 0.3 mmol)

-

2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) (106.32 mg, 0.3 mmol)

-

o-dichlorobenzene (o-DCB)

-

Ethanol

-

6 M Acetic acid

Procedure:

-

Place TFBPB and TAPT in a 15 mL Schlenk tube.

-

Add 3 mL of a 1:1 mixture of o-DCB and ethanol.

-

Add 0.2 mL of 6 M acetic acid to the mixture.

-

Sonicate the mixture for 20 minutes.

-

Subject the Schlenk tube to three freeze-pump-thaw cycles.

-

Seal the tube and heat it at 120 °C for 3 days.

-

After cooling to room temperature, collect the precipitate by filtration.

-

Wash the precipitate with anhydrous acetone and tetrahydrofuran.

-

Dry the resulting powder in a vacuum at 150 °C for 24 hours to obtain the TrzCOF.

Visualizations

The following diagrams illustrate key concepts related to the role of the triazine core in TAPT and its applications.

Caption: Fundamental properties of the triazine core in TAPT.

Caption: From TAPT molecule to functional COF applications.

Caption: Workflow for the synthesis of TAPT.

Caption: Significance of the triazine core in drug development.

References

- 1. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. A novel electrochemical sensor based on TAPT-TFP-COF/COOH-MWCNT for simultaneous detection of dopamine and paracetamol - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Covalent organic frameworks (COFs) as carrier for improved drug delivery and biosensing applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. (1,3,5-tris-(4-aminophenyl)triazine - Taskcm [taskcm.com]

- 14. rsc.org [rsc.org]

Unlocking the Therapeutic Potential of Tapentadol: A Technical Guide to Future Research Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tapentadol, a centrally acting analgesic with a dual mechanism of action as a μ-opioid receptor (MOR) agonist and a norepinephrine reuptake inhibitor (NRI), has established itself as an effective treatment for moderate to severe acute and chronic pain. Its unique pharmacological profile offers a favorable balance of efficacy and tolerability compared to traditional opioids. However, the therapeutic potential of the tapentadol scaffold is far from exhausted. This technical guide explores promising research directions for the development of novel tapentadol derivatives, aiming to enhance its analgesic properties, mitigate adverse effects, and expand its therapeutic applications. We delve into rational drug design strategies, outline key experimental protocols for evaluation, and present signaling pathways and conceptual workflows to guide future investigations.

Core Concepts: The Tapentadol Scaffold and its Mechanism of Action

Tapentadol, chemically known as 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol, exerts its analgesic effects through two synergistic mechanisms:

-

μ-Opioid Receptor (MOR) Agonism: Direct binding to and activation of MOR in the central nervous system (CNS), a hallmark of opioid analgesics, which modulates the perception of pain.

-

Norepinephrine Reuptake Inhibition (NRI): Blockade of the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the descending inhibitory pain pathways of the brain and spinal cord. This enhances the endogenous modulation of pain signals.

This dual action allows for effective pain relief with a potentially lower incidence of typical opioid-related side effects, such as respiratory depression and gastrointestinal issues.

Potential Research Directions for Tapentadol Derivatives

The development of novel tapentadol derivatives can be broadly categorized into several key research avenues:

Biased Agonism at the μ-Opioid Receptor

Hypothesis: Designing tapentadol derivatives that exhibit biased agonism at the MOR, preferentially activating G-protein signaling pathways over β-arrestin recruitment, could lead to potent analgesia with reduced opioid-induced side effects like respiratory depression, constipation, and tolerance.

Proposed Research:

-

Synthesis of Novel Analogs: Modify the phenolic hydroxyl group and the dimethylamino moiety of tapentadol to influence receptor interaction and signaling bias.

-

In Vitro Signaling Assays: Characterize the signaling profile of new derivatives using assays that measure G-protein activation (e.g., [³⁵S]GTPγS binding) and β-arrestin recruitment (e.g., BRET or FRET-based assays).

-

In Vivo Behavioral Studies: Evaluate the analgesic efficacy and side-effect profile (respiratory depression, gastrointestinal transit) of biased agonists in rodent models of pain.

Modulation of the MOR/NRI Ratio

Hypothesis: Fine-tuning the balance between MOR agonism and norepinephrine reuptake inhibition may yield derivatives with optimized efficacy for specific pain states (e.g., neuropathic vs. nociceptive pain) or patient populations.

Proposed Research:

-

Structure-Activity Relationship (SAR) Studies: Systematically modify the ethyl and methyl groups on the propyl backbone to investigate their influence on MOR and NET affinity.

-

Receptor Binding and Transporter Uptake Assays: Determine the binding affinities (Ki) for MOR and the inhibition constants (IC50) for norepinephrine uptake for each new derivative.

-

Preclinical Pain Models: Assess the efficacy of derivatives with varying MOR/NRI ratios in models of acute, inflammatory, and neuropathic pain.

Development of Peripherally Restricted Derivatives

Hypothesis: Introducing polar functional groups or increasing the molecular weight of tapentadol could limit its ability to cross the blood-brain barrier, resulting in peripherally acting analgesics for inflammatory pain without CNS side effects.

Proposed Research:

-

Chemical Modifications: Synthesize derivatives with carboxylic acid, amide, or polyethylene glycol (PEG) moieties.

-

Blood-Brain Barrier Permeability Assays: Utilize in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays (e.g., Caco-2) to predict CNS penetration.

-

In Vivo Biodistribution Studies: Quantify the concentration of the derivatives in the brain and peripheral tissues following systemic administration in animal models.

Prodrug and Sustained-Release Formulations

Hypothesis: The development of prodrugs or novel formulations of tapentadol derivatives can improve pharmacokinetic properties, such as oral bioavailability and duration of action, leading to enhanced patient compliance and more stable analgesic effects.

Proposed Research:

-

Prodrug Design: Synthesize ester, carbamate, or phosphate prodrugs of the phenolic hydroxyl group to enhance lipophilicity and oral absorption.

-

Formulation Development: Explore the use of nanocarriers, liposomes, or biodegradable polymers to create long-acting injectable or oral formulations.

-

Pharmacokinetic Profiling: Conduct detailed pharmacokinetic studies in animals to determine parameters such as Cmax, Tmax, AUC, and half-life.

Methodologies and Experimental Protocols

In Vitro Assays

| Assay | Purpose | Experimental Protocol |

| MOR Radioligand Binding Assay | To determine the binding affinity (Ki) of derivatives for the μ-opioid receptor. | Cell membranes expressing human MOR are incubated with a radiolabeled ligand (e.g., [³H]DAMGO) and varying concentrations of the test compound. Non-specific binding is determined in the presence of excess unlabeled naloxone. Bound radioactivity is measured by liquid scintillation counting. |

| Norepinephrine Transporter (NET) Uptake Assay | To measure the potency (IC50) of derivatives to inhibit norepinephrine reuptake. | Cells expressing human NET are incubated with [³H]norepinephrine and varying concentrations of the test compound. After incubation, cells are harvested, and the amount of radioactivity taken up is quantified. |

| [³⁵S]GTPγS Binding Assay | To assess G-protein activation by MOR agonists. | Cell membranes expressing MOR are incubated with GDP, [³⁵S]GTPγS, and the test compound. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on Gα subunits, and the amount of bound [³⁵S]GTPγS is measured. |

| β-Arrestin Recruitment Assay | To quantify the recruitment of β-arrestin to the MOR upon agonist binding. | A BRET (Bioluminescence Resonance Energy Transfer) or FRET (Förster Resonance Energy Transfer) system is used in cells co-expressing a luminescent or fluorescently tagged MOR and a tagged β-arrestin. Agonist-induced recruitment brings the tags into proximity, generating a measurable signal. |

In Vivo Models

| Model | Purpose | Experimental Protocol |

| Hot Plate Test | To evaluate central analgesic activity against acute thermal pain. | Rodents are placed on a heated surface (e.g., 55°C), and the latency to a pain response (e.g., licking a hind paw or jumping) is measured after administration of the test compound. |

| Formalin Test | To assess analgesic efficacy in a model of persistent inflammatory pain. | A dilute formalin solution is injected into the hind paw of a rodent, and the time spent licking or biting the injected paw is quantified during the early (acute) and late (inflammatory) phases. |

| Chronic Constriction Injury (CCI) Model | To evaluate efficacy against neuropathic pain. | The sciatic nerve of an anesthetized rodent is loosely ligated. After a recovery period, mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey filaments. |

| Respiratory Depression Assessment | To measure the impact of derivatives on respiratory function. | Rodents are placed in a whole-body plethysmography chamber, and respiratory parameters (breathing frequency, tidal volume) are monitored before and after drug administration. |

| Gastrointestinal Transit Assay | To assess the constipating effects of the derivatives. | Rodents are administered the test compound followed by an oral gavage of a charcoal meal. After a set time, the distance traveled by the charcoal through the small intestine is measured. |

Visualizing Pathways and Workflows

Signaling Pathways

Caption: MOR Signaling Pathways

Experimental Workflow

Caption: Drug Discovery Workflow

Conclusion

The tapentadol scaffold represents a rich starting point for the development of next-generation analgesics. By leveraging contemporary drug design principles such as biased agonism and peripheral restriction, and by systematically exploring the structure-activity relationships governing its dual mechanism of action, researchers can unlock new therapeutic agents with improved efficacy, better safety profiles, and broader clinical utility. The research directions and methodologies outlined in this guide provide a framework for the rational design and evaluation of novel tapentadol derivatives, with the ultimate goal of addressing the unmet medical needs of patients suffering from a wide range of pain conditions.

Unveiling the Electronic Landscape of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic properties of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (TTA), a versatile heterocyclic organic compound. TTA has garnered significant interest for its potential applications in materials science, particularly in the development of high-performance polymers, organic electronics, and covalent organic frameworks (COFs).[1][2] Its unique molecular structure, featuring a central electron-deficient triazine ring connected to three electron-donating aniline moieties, underpins its intriguing electronic characteristics. This guide summarizes key electronic property data, details relevant experimental protocols, and provides visual workflows to facilitate further research and development. The potential anticancer activity of TTA has also been noted, suggesting avenues for exploration in drug development.[3]

Core Electronic and Physical Properties

This compound is a stable compound with a molecular formula of C₂₁H₁₈N₆ and a molecular weight of 354.42 g/mol .[1][3] It typically appears as a white to yellow or green crystalline powder.[1]

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₈N₆ | [3][4][5] |

| Molecular Weight | 354.42 g/mol | [1][3] |

| CAS Number | 14544-47-9 | [3][4][5] |

| Appearance | White to yellow to green crystalline powder | [1] |

| Melting Point | >250 °C | [1] |

| Topological Polar Surface Area (TPSA) | 116.73 Ų | [6] |

| logP | 3.6192 | [6] |

Frontier Molecular Orbital Energies

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. While direct experimental data for isolated TTA is limited, a study on a covalent organic framework incorporating TTA (TTA-TTB COF) provides valuable insight into its electronic behavior within a larger assembly.

| Material | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method |

| TTA-TTB COF | -5.58 | -3.28 | 2.30 | Experimental (Cyclic Voltammetry & UV-Vis) |

Note: These values are for the TTA-TTB COF and may not be identical to those of the isolated TTA molecule, but they provide a reasonable approximation of its electronic energy levels in a solid-state environment.

Experimental Protocols

Synthesis of this compound

The synthesis of TTA can be achieved through the cyclotrimerization of 4-aminobenzonitrile.[7] A general procedure is as follows:

Materials:

-

4-Aminobenzonitrile

-

Anhydrous solvent (e.g., toluene, xylene)

-

Catalyst (e.g., a strong base or a transition metal complex)

Procedure:

-

A solution of 4-aminobenzonitrile is prepared in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The catalyst is added to the solution.

-

The reaction mixture is heated to reflux for a specified period, typically several hours to a day, while monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with a suitable solvent to remove any unreacted starting material and byproducts.

-

Further purification can be achieved by recrystallization from a high-boiling point solvent or by sublimation under vacuum.

Caption: A generalized workflow for the synthesis of this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a standard electrochemical technique to determine the HOMO and LUMO energy levels of a molecule.[8]

Instrumentation:

-

Potentiostat

-

Three-electrode cell (working electrode, reference electrode, counter electrode)

-

Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile)

Procedure:

-

A dilute solution of the TTA sample is prepared in the electrolyte solution.

-

The three electrodes are immersed in the solution, ensuring the working electrode is clean and polished.

-

The potential is swept linearly from an initial value to a final value and then back to the initial value at a specific scan rate.

-

The resulting current is measured as a function of the applied potential.

-

The onset oxidation and reduction potentials are determined from the voltammogram.

-

The HOMO and LUMO energy levels are calculated relative to a reference standard (e.g., ferrocene/ferrocenium couple) using established equations.

Caption: A schematic workflow for determining HOMO/LUMO energy levels using cyclic voltammetry.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap of a material by measuring its absorbance of light at different wavelengths.[9][10]

Instrumentation:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (for solutions) or a thin-film holder

Procedure for Thin Films:

-

A thin film of TTA is deposited on a transparent substrate (e.g., quartz).

-

A baseline spectrum of the bare substrate is recorded.

-

The absorption spectrum of the TTA thin film is measured over a specific wavelength range.

-

The optical band gap (Eg) is determined from the onset of the absorption edge using a Tauc plot analysis.

Caption: Workflow for determining the optical band gap of a TTA thin film via UV-Vis spectroscopy.

Computational Chemistry (Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method to predict the electronic structure and properties of molecules.[11][12][13]

Software:

-

Gaussian, ORCA, or other quantum chemistry software packages.

General Procedure:

-

The 3D structure of the TTA molecule is built using a molecular modeling program.

-

The geometry of the molecule is optimized to find its lowest energy conformation using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

-

Frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface.

-

Single-point energy calculations are then carried out to determine the energies of the HOMO and LUMO, as well as other electronic properties like ionization potential and electron affinity.

-

The results can be visualized to understand the spatial distribution of the frontier molecular orbitals.

Caption: A generalized workflow for the computational study of TTA using Density Functional Theory.

Concluding Remarks

This compound presents a compelling platform for the development of advanced organic materials. Its symmetric, planar structure combined with its inherent electronic properties makes it a valuable building block for a range of applications. This guide provides a foundational understanding of its electronic characteristics and the methodologies used to investigate them. Further experimental and computational studies are encouraged to fully elucidate the potential of this versatile molecule, particularly in the realms of organic electronics and targeted drug delivery.

References

- 1. Synthesis and excited state modulation of organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole derivatives through ortho-positioned linking models - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 14544-47-9 | PAA54447 [biosynth.com]

- 4. 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine | C21H18N6 | CID 1515256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 14544-47-9 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 14544-47-9 [chemicalbook.com]

- 8. ossila.com [ossila.com]

- 9. ossila.com [ossila.com]

- 10. indico.ictp.it [indico.ictp.it]

- 11. researchgate.net [researchgate.net]

- 12. irjweb.com [irjweb.com]

- 13. benchchem.com [benchchem.com]

A Technical Guide to 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline as a Monomer for Advanced Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline (TTA), a versatile and highly functional monomer. Due to its unique C3-symmetric structure, rich nitrogen content, and reactive amine groups, TTA has emerged as a critical building block for the synthesis of advanced porous organic polymers (POPs), including covalent organic frameworks (COFs). These materials exhibit exceptional properties, such as high thermal stability, permanent porosity, and tunable functionalities, making them promising candidates for applications in materials science, catalysis, and drug delivery systems. This document details the synthesis of TTA, its polymerization into porous frameworks, and the characterization of the resulting polymers, presenting key quantitative data in structured tables and providing detailed experimental protocols.

Introduction

This compound, also known as 2,4,6-tris(4-aminophenyl)-1,3,5-triazine, is a crystalline solid at room temperature.[1] Its molecular structure, featuring a central triazine ring symmetrically substituted with three aniline moieties, imparts a rigid and planar geometry. This configuration is highly conducive to the formation of ordered, porous polymeric structures. The presence of primary amine groups offers reactive sites for various polymerization reactions, most notably condensation with aldehydes to form imine-linked COFs. The resulting polymers are characterized by their high thermal and chemical stability, making them suitable for demanding applications.[1][2] The nitrogen-rich triazine core also contributes to the material's properties, including its potential for gas sorption and catalysis.

Physicochemical Properties of TTA

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 14544-47-9 | [3][4] |

| Molecular Formula | C₂₁H₁₈N₆ | [3] |

| Molecular Weight | 354.42 g/mol | [4] |

| Appearance | White to yellow to green powder/crystal | |

| Melting Point | 250 °C | |

| Boiling Point | 705.2 °C | [4] |

| Flash Point | 419.8 °C | [4] |

| Purity | >98.0% (HPLC) | |

| Storage | Room temperature, in a cool, dark, and dry place | [5] |

Synthesis of this compound

Experimental Protocol: Synthesis of TTA

Materials:

-

Cyanuric chloride

-

p-Phenylenediamine

-

Acetone

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium chloride solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve cyanuric chloride (1.0 eq) in anhydrous acetone.

-

In a separate flask, dissolve p-phenylenediamine (3.0 eq) in anhydrous acetone.

-

Cool the cyanuric chloride solution to 0 °C in an ice bath.

-

Slowly add the p-phenylenediamine solution to the cyanuric chloride solution dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is partitioned between dichloromethane and a saturated aqueous sodium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Polymerization of TTA: Synthesis of Covalent Organic Frameworks (COFs)

TTA is a prime monomer for the synthesis of COFs, typically through a solvothermal condensation reaction with a di- or trialdehyde. A common comonomer is terephthalaldehyde, which leads to the formation of an imine-linked, two-dimensional porous framework.

Experimental Protocol: Synthesis of a TTA-based COF

Materials:

-

This compound (TTA)

-

Terephthalaldehyde

-

A mixture of organic solvents (e.g., mesitylene and dioxane)

-

Aqueous acetic acid (e.g., 6 M)

Procedure:

-

In a Pyrex tube, add this compound (1.0 eq) and terephthalaldehyde (1.5 eq).

-

Add a mixture of the organic solvents (e.g., 1:1 v/v mesitylene:dioxane).

-

Add the aqueous acetic acid solution.

-

The tube is then flash-frozen in liquid nitrogen, evacuated, and flame-sealed.

-

Heat the sealed tube in an oven at a specific temperature (e.g., 120 °C) for a set period (e.g., 3-7 days).

-

After cooling to room temperature, the resulting solid precipitate is collected by filtration.

-

The solid is washed sequentially with anhydrous acetone and anhydrous tetrahydrofuran to remove any unreacted monomers and solvent.

-

The purified COF is then dried under vacuum at an elevated temperature (e.g., 150 °C) to afford the final porous material.

Characterization of TTA and its Polymers

The structural and physical properties of TTA and its derived polymers are typically characterized using a variety of analytical techniques.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the triazine ring in TTA and the imine linkages in the resulting COFs.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the TTA monomer. Due to the insoluble nature of COFs, solid-state NMR is often employed for their characterization.[8]

Table 2: NMR Data for this compound (TTA) [8]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 8.36 | d | Aromatic protons ortho to the triazine ring |

| 6.70 | d | Aromatic protons meta to the triazine ring | |

| 5.89 | s | Amine (-NH₂) protons | |

| ¹³C NMR | 169.5 | s | Triazine ring carbon |

| 152.9 | s | Aromatic carbon attached to the amine group | |

| 130.6 | s | Aromatic carbon | |

| 130.1 | s | Aromatic carbon | |

| 122.9 | s | Aromatic carbon attached to the triazine ring | |

| 113.0 | s | Aromatic carbon |

Thermal Analysis

The thermal stability of TTA-based polymers is a key characteristic and is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[9][10][11][12]

Table 3: Thermal Properties of TTA-based Polymers

| Polymer System | Decomposition Temperature (TGA) | Glass Transition Temperature (Tg) | Char Yield at High Temperature | Reference(s) |

| Hyperbranched Polyimide (TTA/BPADA) | > 500 °C | > 200 °C | > 55% | [9] |

| Imide-linked COFs | > 500 °C | Not Applicable | High | [2] |

Applications

The unique properties of TTA-based polymers make them suitable for a range of applications:

-

Gas Storage and Separation: The high surface area and tunable porosity of COFs derived from TTA allow for the selective adsorption and storage of gases.[13]

-

Catalysis: The nitrogen-rich framework can act as a support for catalytic nanoparticles or as a catalyst itself.

-

Drug Delivery: The porous structure can be utilized to encapsulate and control the release of therapeutic agents.[12]

-

Coatings and High-Performance Materials: The exceptional thermal and chemical stability of these polymers makes them ideal for use in protective coatings and as components in advanced composites.[2]

Conclusion

This compound is a highly valuable monomer for the construction of robust and functional porous organic polymers. Its well-defined structure and reactivity allow for the precise design of materials with tailored properties. The synthesis of TTA and its subsequent polymerization into COFs and other porous materials offer a versatile platform for the development of advanced materials with significant potential in a variety of scientific and industrial fields, including drug development and delivery. This guide provides the fundamental knowledge and experimental basis for researchers to explore the exciting possibilities offered by this unique building block.

References

- 1. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 2. mdpi.com [mdpi.com]

- 3. 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine | C21H18N6 | CID 1515256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 14544-47-9 | PAA54447 [biosynth.com]

- 5. This compound | 14544-47-9 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. mdpi.com [mdpi.com]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline

Abstract

This document provides a comprehensive guide for the synthesis of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (TTA), a key building block for advanced porous materials such as Covalent Organic Frameworks (COFs).[1] The protocol details a robust method for the acid-catalyzed cyclotrimerization of 4-aminobenzonitrile using trifluoromethanesulfonic acid (triflic acid). We delve into the underlying reaction mechanism, provide a detailed step-by-step protocol from reaction setup to purification, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers in materials science, organic chemistry, and drug development, providing the necessary technical details to ensure a successful and safe synthesis.

Introduction and Scientific Rationale

This compound, also known as 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine, is a highly symmetrical, tripodal aromatic amine.[2] Its rigid structure and threefold symmetry make it an invaluable monomer for the bottom-up synthesis of highly ordered, porous crystalline polymers, including COFs. These materials are of significant interest for applications in gas storage, catalysis, sensing, and targeted drug delivery.

The synthesis from 4-aminobenzonitrile is an efficient route based on the cyclotrimerization of nitrile groups. This reaction is powerfully catalyzed by strong Brønsted or Lewis acids. We focus on the use of trifluoromethanesulfonic acid (TfOH), a superacid, which effectively activates the nitrile groups towards cyclization.[3][4]

Reaction Mechanism: The Role of Triflic Acid

The cyclotrimerization of nitriles in the presence of a strong protic acid like triflic acid proceeds through a well-understood, albeit complex, pathway. The process is initiated by the protonation of the nitrile's nitrogen atom.

Here is a simplified mechanistic overview:

-

Activation: The superacid, triflic acid, protonates the nitrogen atom of a 4-aminobenzonitrile molecule. This initial protonation significantly increases the electrophilicity of the nitrile carbon. A second protonation can occur, forming a highly reactive nitrilium-like salt intermediate.[5]

-

Nucleophilic Attack & Dimerization: A second molecule of 4-aminobenzonitrile acts as a nucleophile, attacking the activated carbon of the nitrilium salt. This forms a dimeric intermediate.

-

Chain Propagation & Cyclization: A third nitrile molecule adds to the growing chain. The resulting linear trimer then undergoes an intramolecular nucleophilic attack, where the terminal nitrogen attacks the electrophilic carbon at the other end of the chain, forming the six-membered triazine ring.[5]

-

Aromatization: The cyclic intermediate stabilizes by losing protons (regenerating the acid catalyst) to form the final, stable aromatic 1,3,5-triazine ring.

The choice of triflic acid is critical. Its non-nucleophilic counter-anion (triflate) does not interfere with the reaction intermediates, and its extreme acidity ensures efficient protonation and a high reaction rate, even at room temperature.

Experimental Protocol

This protocol is adapted from established methodologies and provides a reliable path to obtaining the target compound.[6]

Materials and Equipment

| Material/Equipment | Specifications |

| Reagents | |

| 4-Aminobenzonitrile | >98% purity |

| Trifluoromethanesulfonic acid (TfOH) | >99% purity |

| Sodium Hydroxide (NaOH) | Pellets or solution (2 M) |

| Deionized Water | High purity |

| Solvents | |

| Chloroform (optional) | Anhydrous, ACS grade |

| Glassware/Hardware | |

| Round-bottom flask (100 mL) | With magnetic stir bar |

| Dropping funnel or syringe | For controlled addition |

| Ice bath | |

| Magnetic stir plate | |

| Buchner funnel and filter paper | |

| Vacuum flask | |

| pH paper or pH meter | |

| Standard laboratory glassware | Beakers, graduated cylinders |

Safety Precautions

Trifluoromethanesulfonic acid (TfOH) is extremely corrosive and hygroscopic. It causes severe skin burns and eye damage and may cause respiratory irritation.[7][8]

-

ALWAYS handle triflic acid inside a certified chemical fume hood.

-

ALWAYS wear appropriate Personal Protective Equipment (PPE): a lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton).[9][10]

-

Have an appropriate spill kit and neutralizer (such as sodium bicarbonate) readily available.

-

The reaction can be exothermic. Use an ice bath during acid addition to control the temperature.

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

Place 2.0 g of 4-aminobenzonitrile into a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Expert Insight: While some procedures suggest dissolving the nitrile in a minimal amount of a solvent like chloroform, a solvent-free approach often works well and simplifies purification.[6][11] If the reaction becomes too thick to stir, a small amount of anhydrous solvent can be added.

-

Place the flask in an ice bath on a magnetic stir plate and begin stirring. Ensure the setup is under an inert atmosphere (e.g., nitrogen or argon) to prevent the hygroscopic triflic acid from reacting with atmospheric moisture.

-

-

Catalyst Addition:

-

Carefully measure 2.0 mL of triflic acid.

-

Add the triflic acid to the stirring 4-aminobenzonitrile drop-wise over 10-15 minutes using a syringe or dropping funnel.

-

Causality: The slow, cooled addition is crucial to dissipate the heat generated from the strongly exothermic acid-base reaction and subsequent trimerization. A rapid addition can lead to uncontrolled temperature increases and potential side reactions.

-

-

Reaction Execution:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Let the solution stir for 48 hours at room temperature. The mixture will likely become very thick and may turn into a deep yellow or orange paste.[6]

-

Expert Insight: Difficulty in stirring is a common issue. If the stir bar stops, intermittent manual agitation can be used. For larger scales, mechanical stirring is recommended.

-

-

Work-up and Purification:

-

Prepare a beaker containing ~200 mL of an ice-water mixture.

-

Carefully and slowly pour the reaction mixture into the ice-cold water with vigorous stirring. This step quenches the reaction and dilutes the acid.

-

Neutralize the acidic solution by slowly adding a 2 M NaOH solution. Monitor the pH continuously with pH paper or a pH meter.

-

Causality: As the solution approaches the neutral point (pH ~7), the protonated amine groups on the product are deprotonated. This makes the TTA molecule insoluble in water, causing it to precipitate out of the solution. A deep yellow solid should form.[6]

-

Continue adding NaOH until the solution is slightly basic (pH 8-9) to ensure complete precipitation.

-

-

Product Isolation:

-

Collect the yellow precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid copiously with deionized water (3 x 50 mL) to remove any residual salts (sodium triflate) and NaOH.

-

Continue to pull a vacuum for at least 30 minutes to partially dry the solid.

-

Dry the final product in a vacuum oven at 60-80°C until a constant weight is achieved.

-

Characterization

The identity and purity of the synthesized this compound (MW: 354.42 g/mol [12]) should be confirmed using standard analytical techniques:

-

FT-IR (ATR): Look for the disappearance of the characteristic nitrile (-C≡N) stretch around 2230 cm⁻¹ from the starting material.[5] Appearance of characteristic triazine ring vibrations (e.g., around 1577 and 1395 cm⁻¹) and the persistence of N-H stretching from the amine groups (~3400-3200 cm⁻¹).

-

¹H NMR (DMSO-d₆): Expect signals corresponding to the aromatic protons on the phenyl rings and the amine (-NH₂) protons. The symmetry of the molecule will simplify the spectrum.

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z ≈ 355.17.

Workflow and Data Summary

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of TTA from 4-aminobenzonitrile.

Quantitative Data Summary

| Parameter | Value | Moles (approx.) | Molar Ratio | Notes |

| 4-Aminobenzonitrile | 2.0 g | 16.9 mmol | 1.0 | Starting material |

| Triflic Acid | 2.0 mL | 22.4 mmol | 1.3 | Catalyst and reagent |

| Reaction Time | 48 hours | - | - | At room temperature |

| Reaction Temperature | 0°C then RT | - | - | |

| Expected Yield | 14-70% | - | - | Yield can be variable; see Troubleshooting. |

| Product Appearance | Deep yellow solid | - | - |

Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |

| No reaction / Low Conversion | 1. Inactive catalyst (absorbed moisture).2. Insufficient reaction time. | 1. Use fresh, high-purity triflic acid. Ensure an inert atmosphere.2. Extend reaction time to 72 hours and monitor by TLC. |

| Very Low Yield (<20%) | 1. Incomplete precipitation during neutralization.2. Product loss during transfers.3. Reaction mixture became too thick, preventing mixing. | 1. Ensure pH reaches 8-9 for complete precipitation. Cool the solution thoroughly.2. Use care during work-up steps.3. Add a minimal amount of an anhydrous solvent (e.g., dichloromethane) at the start. Consider mechanical stirring. |

| Product is sticky or oily | 1. Incomplete removal of triflic acid or salts.2. Presence of side products. | 1. Wash the filtered product thoroughly with deionized water. A final wash with a small amount of cold diethyl ether can sometimes help.2. Recrystallization from a suitable solvent (e.g., DMF/water) may be necessary. |

References

- 1. Rational selection of 4,4',4″-(1,3,5-triazine-2,4,6-triyl) trianiline-based covalent organic framework as adsorbent for effective co-extraction of aflatoxins, zearalenone and its metabolites from food and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine | C21H18N6 | CID 1515256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemoselective Schmidt Reaction Mediated by Triflic Acid: Selective Synthesis of Nitriles from Aldehydes [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.fr [fishersci.fr]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. iolitec.de [iolitec.de]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 14544-47-9 | PAA54447 [biosynth.com]

experimental protocol for TAPT synthesis

- 1. Acetone peroxide - Wikipedia [en.wikipedia.org]

- 2. dni.gov [dni.gov]